(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione
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Overview
Description
RO7075573 is a macrocyclic peptide with potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii. This compound was developed as part of a novel class of antibiotics targeting the lipopolysaccharide transporter complex in Gram-negative bacteria . The development of RO7075573 represents a significant advancement in the fight against antibiotic-resistant bacterial infections, which pose a major global health threat .
Preparation Methods
Synthetic Routes and Reaction Conditions
RO7075573 was optimized from a library of nearly 45,000 tethered macrocyclic peptides. The lead compound was identified through a phenotypic screen against Gram-positive and Gram-negative human pathogens . The optimization process involved modifying the peptide structure to enhance its antibacterial potency and selectivity . The synthetic route includes the cyclization of peptides, which improves their pharmacological properties and bioactivity .
Industrial Production Methods
The industrial production of RO7075573 involves large-scale peptide synthesis techniques. These techniques include solid-phase peptide synthesis, which allows for the efficient assembly of the macrocyclic peptide structure . The production process also includes purification steps to ensure the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
RO7075573 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide structure and enhance its activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of RO7075573 with modified structures and enhanced antibacterial activity .
Scientific Research Applications
RO7075573 has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying macrocyclic peptide synthesis and optimization.
Biology: RO7075573 is used to investigate the mechanisms of bacterial resistance and the role of lipopolysaccharide transporters in Gram-negative bacteria.
Medicine: The compound is being explored as a potential treatment for infections caused by carbapenem-resistant Acinetobacter baumannii.
Industry: RO7075573 serves as a lead compound for the development of new antibiotics targeting Gram-negative bacteria
Mechanism of Action
RO7075573 exerts its antibacterial effects by inhibiting the lipopolysaccharide transporter complex (LptB2FGC) in Gram-negative bacteria . This inhibition blocks the transport of lipopolysaccharide from the inner membrane to the outer membrane, leading to the accumulation of toxic lipopolysaccharide within the bacterial cell . The resulting disruption of the bacterial cell membrane ultimately leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Zosurabalpin: A derivative of RO7075573 with similar potency but improved in vivo tolerability.
RO7036668: An earlier compound in the same class, but less potent than RO7075573.
Uniqueness
RO7075573 is unique due to its high potency against carbapenem-resistant Acinetobacter baumannii and its ability to overcome existing antibiotic resistance mechanisms . The optimization of its structure has resulted in a compound with enhanced selectivity and reduced toxicity compared to earlier compounds .
Properties
Molecular Formula |
C36H44Cl2N8O3S |
---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione |
InChI |
InChI=1S/C36H44Cl2N8O3S/c1-46-31(18-23-20-42-28-10-3-2-9-24(23)28)34(48)44-21-25-26(37)13-14-27(38)32(25)50-35-22(8-7-17-41-35)19-43-29(12-6-16-40)33(47)45-30(36(46)49)11-4-5-15-39/h2-3,7-10,13-14,17,20,29-31,42-43H,4-6,11-12,15-16,18-19,21,39-40H2,1H3,(H,44,48)(H,45,47)/t29-,30-,31-/m0/s1 |
InChI Key |
GBONSZKSVKTWGU-CHQNGUEUSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)NCC2=C(C=CC(=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CN1C(C(=O)NCC2=C(C=CC(=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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